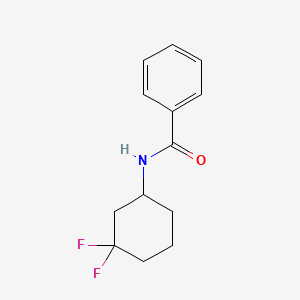

N-(3,3-difluorocyclohexyl)benzamide

Description

N-(3,3-Difluorocyclohexyl)benzamide is a benzamide derivative featuring a cyclohexyl ring substituted with two fluorine atoms at the 3 and 3' positions. The 3,3-difluorocyclohexyl group introduces significant steric and electronic effects due to fluorine’s electronegativity and the cyclohexane chair conformation.

Properties

Molecular Formula |

C13H15F2NO |

|---|---|

Molecular Weight |

239.26 g/mol |

IUPAC Name |

N-(3,3-difluorocyclohexyl)benzamide |

InChI |

InChI=1S/C13H15F2NO/c14-13(15)8-4-7-11(9-13)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) |

InChI Key |

HGHUKUXMTIBDIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)(F)F)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3,3-difluorocyclohexyl)benzamide typically involves the reaction of 3,3-difluorocyclohexylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(3,3-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(3,3-difluorocyclohexyl)benzamide has several applications in scientific research, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Electronic Differences

N-Cyclohexyl 3-Fluorobenzamide (C₁₃H₁₆FNO)

- Substituents: A single fluorine atom at the 3-position of the benzamide ring and a non-fluorinated cyclohexyl group.

- Key Properties : Lower molecular weight (221.27 g/mol) and reduced lipophilicity compared to the difluorinated analog. The absence of fluorine on the cyclohexane ring simplifies conformational dynamics .

- Applications : Safety data and elemental analysis are well-documented, suggesting utility in agrochemicals or intermediates .

4-(((4,4-Difluorocyclohexyl)amino)methyl)-N-(4-methyl-3-...)benzamide

- Substituents : A 4,4-difluorocyclohexylamine group.

- This compound was developed as a Gleevec analog for reducing β-amyloid peptides, with a molecular weight of 493.2 g/mol .

N-(3,4-Difluorophenyl)-3-methylbenzamide (C₁₅H₁₂F₂NO)

- Substituents : Fluorines on the phenyl ring (3,4-positions) and a methyl group on the benzamide.

- Molecular weight: ~261.25 g/mol .

N,N′-1,4-Phenylenebisbenzamide

- Substituents : Aromatic bisamide without fluorine.

- Key Differences : Lacks fluorination but shares a benzamide core. Demonstrated poor nucleation efficiency in poly(3-hexylthiophene) (P3HT) despite structural similarity to high-performing analogs, highlighting the critical role of substituent positioning .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Benzamide Derivatives

Research Findings and Implications

Fluorine Position and Conformation: The 3,3-difluorocyclohexyl group induces a distinct chair conformation compared to 4,4-difluoro analogs, affecting steric interactions in biological targets or polymer matrices . In P3HT nucleation, even minor structural deviations (e.g., cyclohexane vs. benzene) drastically reduce efficiency, underscoring the need for precise substituent alignment .

Lipophilicity and Bioactivity: Cyclohexyl derivatives generally exhibit higher metabolic stability than aromatic analogs.

Synthetic Complexity: Introducing fluorine at specific cyclohexane positions requires advanced synthetic strategies (e.g., selective fluorination or chiral resolution), increasing complexity compared to mono-fluorinated or non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.